molecular formula C11H11NO4S B2910659 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione CAS No. 67302-30-1

3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione

Cat. No.: B2910659
CAS No.: 67302-30-1
M. Wt: 253.27
InChI Key: STQAWVPECAWACE-UHFFFAOYSA-N
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Description

3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione (CAS 67302-30-1) is a chemical compound with the molecular formula C11H11NO4S and a molecular weight of 253.27 g/mol . It belongs to a class of organic building blocks centered on the pentane-2,4-dione (acetylacetone) structure, which is known for its β-diketone functionality and versatility in chemical synthesis. The compound features a 4-nitrophenylsulfanyl group, making it a potential intermediate for developing more complex molecules in medicinal and organic chemistry. This compound is of significant research value as a chemical precursor. Its structure, containing both a nitro-aromatic moiety and a reactive β-diketone system, allows it to participate in various chemical transformations. Researchers can utilize it to synthesize novel heterocycles or complex molecular scaffolds, similar to how other pentane-2,4-dione derivatives have been used in the design of multitarget antidiabetic agents or anticancer compounds . The nitro group, in particular, can be readily reduced to an amine, serving as a handle for further functionalization to create a diverse array of analogs for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory setting only. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (MSDS) and handle this material with appropriate personal protective equipment, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-(4-nitrophenyl)sulfanylpentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c1-7(13)11(8(2)14)17-10-5-3-9(4-6-10)12(15)16/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQAWVPECAWACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67302-30-1
Record name 3-(4-NITRO-PHENYLSULFANYL)-PENTANE-2,4-DIONE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C9H10N2O4S\text{C}_9\text{H}_{10}\text{N}_2\text{O}_4\text{S}

Key Features:

  • Functional Groups: Contains a nitro group, a sulfanyl group, and a diketone structure.
  • Molecular Weight: Approximately 226.25 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity:
    • Studies have shown that derivatives of diketones can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in human lung carcinoma cells (A549) with IC50 values around 5 µM .
    • In vitro assays demonstrated that this compound could reduce cell viability significantly in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties:
    • The compound has shown activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
    • Preliminary studies suggest that the presence of the nitro group enhances the antimicrobial efficacy compared to related compounds lacking this functional group.
  • Antioxidant Activity:
    • The ability to scavenge free radicals has been noted in certain studies, indicating potential applications in oxidative stress-related conditions .
    • Compounds with similar structural motifs have demonstrated significant antioxidant properties, suggesting that this compound may share this characteristic.

The biological activities of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis: The compound may activate caspases and other apoptotic pathways leading to programmed cell death in cancer cells.
  • Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes involved in cellular metabolism and proliferation, which may be a pathway for its anticancer effects.
  • Oxidative Stress Modulation: By scavenging reactive oxygen species (ROS), the compound could mitigate oxidative damage in cells.

Case Studies

  • In Vitro Studies on Cancer Cell Lines:
    • A study evaluated the effect of this compound on A549 lung cancer cells. Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations (≥10 µM) .
  • Antimicrobial Efficacy:
    • A comparative study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerIC50 ~5 µM on A549 cells
AntimicrobialEffective against S. aureus
AntioxidantSignificant free radical scavenging

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) LogP Hydrogen Bond Acidity/Basicity Reference
This compound N/A ~2.1† Moderate basicity
3-[Ethoxy(4-nitrophenyl)methyl]pentane-2,4-dione N/A ~1.8† Low acidity, high basicity
3-[(4-Hydroxy-3-methoxyphenyl)methyl]pentane-2,4-dione 375.6 1.737 High acidity (phenolic -OH)
1,1,1-Trifluoropentane-2,4-dione N/A ~0.5 Significant acidity (-CF₃)

†Estimated based on substituent contributions .

Key Observations:

  • Polarity and Solubility: The nitro group reduces LogP values compared to alkylated derivatives, enhancing water solubility. However, the phenylsulfanyl group slightly increases hydrophobicity relative to oxygen-linked analogs .
  • Hydrogen Bonding: Fluorinated derivatives (e.g., 1,1,1-trifluoropentane-2,4-dione) exhibit strong hydrogen bond acidity due to the electron-withdrawing -CF₃ group, whereas the nitro group in this compound primarily contributes to hydrogen bond basicity .

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